Lturm34

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

LTURM34 is a compound designed to selectively inhibit DNA-dependent protein kinase (DNA-PK). This enzyme plays a crucial role in DNA repair and maintenance. Unlike other protein kinases, DNA-PK is involved in non-homologous end joining (NHEJ) repair pathways, which are essential for repairing double-strand breaks in DNA. This compound’s specificity for DNA-PK makes it a valuable tool for researchers studying DNA repair processes .

Wissenschaftliche Forschungsanwendungen

LTURM34 hat Anwendungen in verschiedenen Bereichen gefunden:

Krebsforschung: Forscher verwenden this compound, um DNA-Reparaturwege in Krebszellen zu untersuchen.

Arzneimittelentwicklung: Es dient als Leitverbindung für die Entwicklung neuer DNA-PK-Inhibitoren.

Strahlentherapie: Das Verständnis von DNA-Reparaturmechanismen trägt zur Verbesserung der Wirksamkeit der Strahlentherapie bei.

5. Wirkmechanismus

This compound hemmt DNA-PK, indem es an seine aktive Stelle bindet. Dies verhindert, dass DNA-PK nachgeschaltete Ziele phosphoryliert, die an der DNA-Reparatur beteiligt sind. Durch die Störung der NHEJ-Reparatur sensibilisiert this compound Krebszellen für DNA-schädigende Mittel.

Vorbereitungsmethoden

Synthetic Routes: The synthetic route for LTURM34 involves several steps

Starting Materials: this compound is synthesized from commercially available starting materials.

Key Steps: These include cyclization reactions and functional group modifications.

Purification: The compound is purified using chromatography techniques.

Industrial Production: this compound is primarily produced in research laboratories for scientific investigations. Industrial-scale production methods are not commonly employed due to its specialized use.

Analyse Chemischer Reaktionen

Reaktivität: LTURM34 zeigt unter normalen Bedingungen minimale Reaktivität. Sein Hauptzweck ist die Verwendung als Forschungswerkzeug und nicht als reaktive Verbindung.

Häufige Reagenzien und Bedingungen:Lösungsmittel: Organische Lösungsmittel wie Dimethylsulfoxid (DMSO) werden zur Auflösung und Handhabung verwendet.

Reaktionsbedingungen: Reaktionen mit this compound finden typischerweise bei Raumtemperatur oder leicht erhöhten Temperaturen statt.

Stabilität: Die Verbindung ist unter Standardlagerbedingungen stabil.

Hauptprodukte: this compound selbst ist das Hauptprodukt seiner Synthese. Es nimmt nicht leicht an weiteren Reaktionen teil.

Wirkmechanismus

LTURM34 inhibits DNA-PK by binding to its active site. This prevents DNA-PK from phosphorylating downstream targets involved in DNA repair. By disrupting NHEJ repair, this compound sensitizes cancer cells to DNA-damaging agents.

Vergleich Mit ähnlichen Verbindungen

Während LTURM34 aufgrund seiner hohen Spezifität für DNA-PK einzigartig ist, umfassen andere verwandte Verbindungen:

NU7441 (KU-57788): Ein weiterer DNA-PK-Inhibitor.

NU7026: Eine strukturell verwandte Verbindung.

AZD7648: Ein neuerer DNA-PK-Inhibitor.

Denken Sie daran, dass die Selektivität und Potenz von this compound es zu einem wertvollen Gut in der DNA-Reparaturforschung machen. Wenn Sie weitere Informationen benötigen oder weitere Fragen haben, können Sie sich gerne melden

Biologische Aktivität

Lturm34, a potent DNA-dependent protein kinase (DNA-PK) inhibitor, has garnered attention in cancer research due to its selective inhibitory effects and potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms, effects on tumor cell lines, and implications for cancer treatment.

Chemical Profile

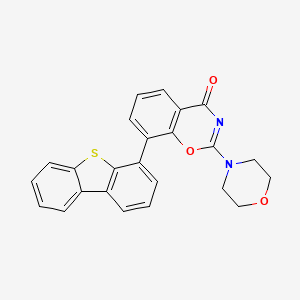

- Chemical Name : 8-(4-Dibenzothienyll)-2-(4-morpholinyl)-4H-1,3-benzoxazin-4-one

- CAS Number : 1879887-96-3

- Molecular Formula : C₁₈H₁₈N₂O₃S

- Purity : ≥98%

This compound selectively inhibits DNA-PK with an IC50 value of 34 nM, demonstrating a 170-fold selectivity over phosphoinositide 3-kinase (PI3-K) . DNA-PK plays a crucial role in non-homologous end joining (NHEJ), a major pathway for repairing double-stranded DNA breaks. By inhibiting this kinase, this compound disrupts the repair process in cancer cells, leading to increased sensitivity to genotoxic agents.

Biological Activity

In Vitro Studies :

- Tumor Cell Proliferation : this compound was shown to attenuate the proliferation of various tumor cell lines. In studies involving prostate cancer cells, treatment with this compound at concentrations as low as 3 μM restored partial chemosensitivity to resistant cell lines .

- CRISPR Deletion Efficiency : In experiments designed to enhance CRISPR-Cas9 deletion efficiency, this compound significantly improved deletion rates when used in conjunction with genetic editing tools. The compound's effectiveness varied across different cell types but consistently enhanced gene targeting efficiency .

Case Study 1: Prostate Cancer

In a study focusing on chemoresistant prostate cancer cells, this compound was administered at a concentration of 3 μM. Results indicated that this compound restored sensitivity to chemotherapeutic agents, suggesting its potential as an adjunct therapy in resistant cases .

Case Study 2: High-Throughput Screening

Research utilizing high-throughput CRISPR screens demonstrated that this compound could enhance the efficiency of gene editing by delaying DNA-PK activity. This was particularly evident in HeLa and HCT116 cell lines, where treatment resulted in significant increases in CRISPR-del efficiency .

Comparative Analysis

The following table summarizes the IC50 values of various DNA-PK inhibitors compared to this compound:

| Compound | IC50 (nM) | Selectivity |

|---|---|---|

| This compound | 34 | 170-fold for DNA-PK over PI3-K |

| NU7026 | 230 | Lower selectivity |

| KU57788 | 14 | Higher potency |

| DMNB | 15,000 | Much lower potency |

Eigenschaften

IUPAC Name |

8-dibenzothiophen-4-yl-2-morpholin-4-yl-1,3-benzoxazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O3S/c27-23-19-9-3-6-16(21(19)29-24(25-23)26-11-13-28-14-12-26)18-8-4-7-17-15-5-1-2-10-20(15)30-22(17)18/h1-10H,11-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMMSWOMXOZLOPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC5=C4SC6=CC=CC=C56 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.